

"1,3,7,8-tetramethylxanthine chemical properties"

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Compound of Interest

Compound Name: **1,3,7,8-Tetramethylxanthine**

Cat. No.: **B1198810**

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An In-depth Technical Guide to the Chemical Properties of **1,3,7,8-Tetramethylxanthine**

Introduction

1,3,7,8-Tetramethylxanthine, also known as 8-methylcaffeine, is a derivative of xanthine and a close structural analog of caffeine (1,3,7-trimethylxanthine). As a member of the methylxanthine class, it is of significant interest to researchers in pharmacology and medicinal chemistry for its potential as a central nervous system (CNS) stimulant and its unique metabolic profile.^{[1][2]} The key structural difference from caffeine is the presence of an additional methyl group at the 8-position of the purine ring system. This modification has profound implications for its metabolism and biological activity, distinguishing it from its more famous counterpart.^[1]

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and pharmacological context of **1,3,7,8-tetramethylxanthine**, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

The fundamental physicochemical properties of **1,3,7,8-tetramethylxanthine** are summarized below. These data are essential for experimental design, formulation development, and understanding its pharmacokinetic profile.

| Property | Value | Source |
|------------------------------|--------------------------------------------------------------|---------------------|
| IUPAC Name | 1,3,7,8-tetramethylpurine-2,6-dione | N/A |
| Synonyms | 8-Methylcaffeine, 1-methylcaffeine | [3] |
| CAS Number | 832-66-6 | [3] |
| Chemical Formula | C ₉ H ₁₂ N ₄ O ₂ | [3] |
| Molecular Weight | 208.22 g/mol | [3] |
| Melting Point | 210 - 211 °C | [3] |
| Boiling Point | 410.7 °C at 760 mmHg | [3] |
| Density | 1.4 g/cm ³ | [3] |
| Water Solubility | 2.175 g/L (at 20 °C) | [3] |
| LogP (Octanol-Water) | -0.72090 | [3] |
| XLogP3 | 0.3 | [3] |
| Vapor Pressure | 5.89E-07 mmHg at 25°C | [3] |
| Flash Point | 202.2 °C | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 0 | [3] |
| Exact Mass | 208.09602564 | [3] |
| Complexity | 319 | [3] |

Experimental Protocols: Synthesis

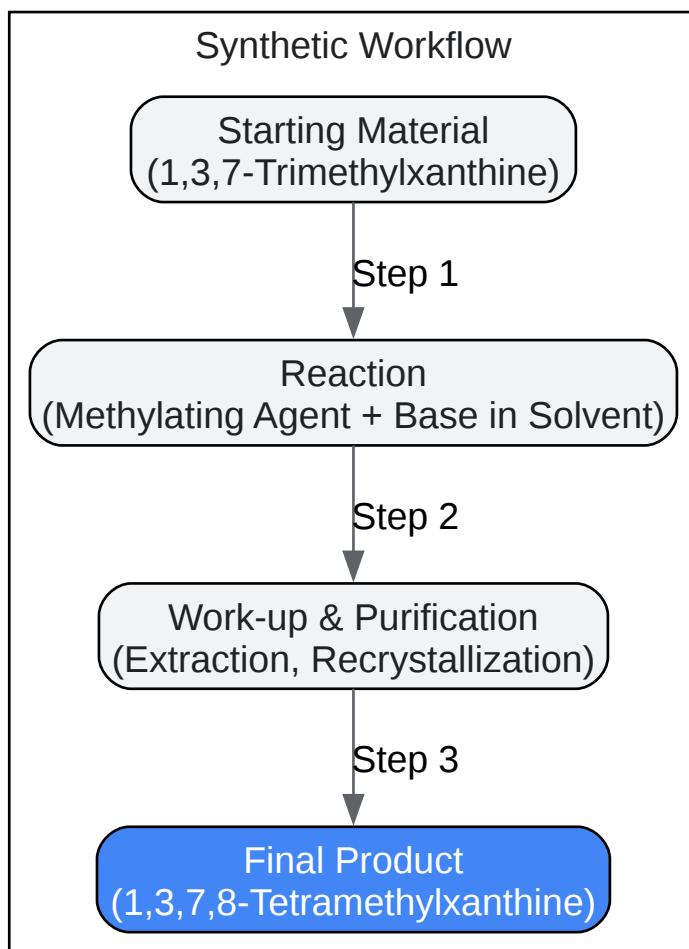
The synthesis of **1,3,7,8-tetramethylxanthine** can be achieved via the methylation of caffeine (1,3,7-trimethylxanthine). While various specific reagents and conditions can be employed, the

general protocol involves the introduction of a methyl group at the C8 position of the xanthine core.

General Methodology: N-Methylation of Caffeine

A common synthetic route involves the direct methylation of 1,3,7-trimethylxanthine. A literature-reported approach outlines this conversion with a reference yield of 65.0%.[\[3\]](#)

- Starting Material: High-purity 1,3,7-trimethylxanthine (caffeine).
- Methylating Agent: A suitable methylating agent, such as methyl iodide (CH_3I) or dimethyl sulfate ($(\text{CH}_3)_2\text{SO}_4$), is used to provide the methyl group.
- Base and Solvent: The reaction is typically carried out in the presence of a base (e.g., dimethyl sodium) and an appropriate aprotic solvent (e.g., THF) to facilitate the nucleophilic substitution.[\[4\]](#)
- Reaction Conditions: The reactants are stirred at a controlled temperature (e.g., room temperature) for a sufficient duration to ensure complete reaction.[\[4\]](#)
- Work-up and Purification: Following the reaction, the mixture is quenched and the crude product is extracted. Purification is achieved through techniques such as recrystallization or column chromatography to isolate pure **1,3,7,8-tetramethylxanthine**.[\[4\]](#)



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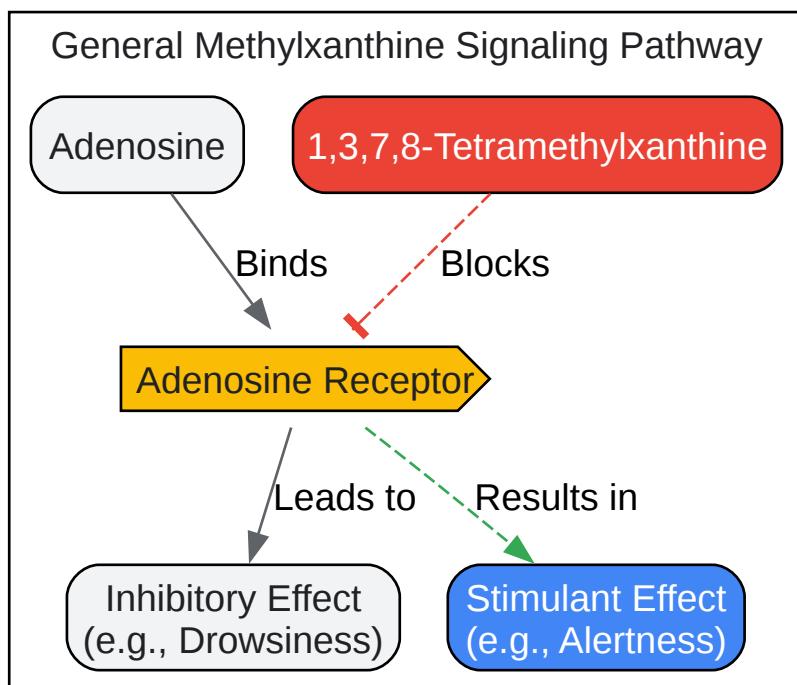
A generalized workflow for the synthesis of **1,3,7,8-tetramethylxanthine**.

Pharmacology and Signaling Pathways

Mechanism of Action

Like other methylxanthines, the primary mechanism of action for **1,3,7,8-tetramethylxanthine** is expected to be the competitive antagonism of adenosine receptors.^{[2][5][6]} Adenosine is an inhibitory neurotransmitter that promotes drowsiness and slows down neural activity.^[7] By blocking adenosine receptors (primarily A₁ and A_{2A} subtypes), methylxanthines prevent adenosine from binding, leading to an increase in neuronal firing and the release of stimulatory neurotransmitters like dopamine and norepinephrine.^{[6][7]} This antagonism results in the classic stimulant effects associated with this class of compounds, such as increased alertness and reduced fatigue.^[8]

A secondary mechanism for methylxanthines can involve the inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic AMP (cAMP).^{[2][5]} However, this action typically requires concentrations higher than those achieved through normal consumption.^[2]



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Antagonism of adenosine receptors by **1,3,7,8-tetramethylxanthine**.

Metabolic Considerations

A critical distinction for **1,3,7,8-tetramethylxanthine** lies in its metabolism. The methylation at the 8-position is significant because the primary metabolic pathway for caffeine involves oxidation at this very position by the enzyme xanthine oxidase.^[1] By blocking this site, the metabolism of **1,3,7,8-tetramethylxanthine** is likely hindered, which is predicted to result in a longer biological half-life compared to caffeine.^[1] This altered pharmacokinetic profile suggests that its physiological effects could be more prolonged, a factor of considerable importance for drug development and safety assessment. This structural change may also place a greater metabolic burden on the liver.^[1]

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